![molecular formula C25H22BrN3O3 B379660 2-(2-(4-(2-bromobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 304645-39-4](/img/structure/B379660.png)
2-(2-(4-(2-bromobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2-(4-(2-bromobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C25H22BrN3O3 and its molecular weight is 492.4g/mol. The purity is usually 95%.
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Scientific Research Applications
Halocyclization and Luminescent Properties
Halocyclization Applications : The compound 2-(2-{4-[allylamino(thioxo)methyl]piperazin-1-yl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its halocyclization properties. When reacted with iodine, bromine, or sulfuryl chloride, it forms hydrohalides which can be further converted into other derivatives, indicating potential utility in synthetic chemistry and material sciences (Zborovskii et al., 2011).
Luminescent Properties : Naphthalimide compounds with piperazine substituents, such as 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione, have been explored for their luminescent properties and photo-induced electron transfer capabilities. These properties are significant for applications like pH probes and sensors due to their fluorescence response to environmental changes (Gan et al., 2003).
Chemosensor Systems
Chemosensor Systems : New derivatives of benzo[de]isoquinoline-1,3-dione have been synthesized, displaying high selectivity in determining anions. Such compounds could be instrumental in the development of advanced chemosensor systems for various applications, including environmental monitoring and diagnostic assays (Tolpygin et al., 2012).
Fluorescent Ligands for Receptors
Fluorescent Ligands : Certain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety have shown significant receptor affinity and fluorescence properties. Such compounds, like 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, can visualize receptors overexpressed in cells, hinting at potential applications in biomedical imaging and molecular diagnostics (Lacivita et al., 2009).
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which are part of the compound’s structure, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Piperazine derivatives are known to interact with various targets, leading to a range of biological activities
Biochemical Pathways
Piperazine derivatives are known to influence a variety of disease states, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance , suggesting that this compound may have favorable ADME properties
Result of Action
Some piperazine derivatives have shown promising antibacterial activity , suggesting that this compound may have similar effects
properties
IUPAC Name |
2-[2-[4-(2-bromobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3O3/c26-21-10-2-1-7-18(21)23(30)28-14-11-27(12-15-28)13-16-29-24(31)19-8-3-5-17-6-4-9-20(22(17)19)25(29)32/h1-10H,11-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXMSVMUSHCGHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CC=C5Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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